molecular formula C9H12O2 B15432358 Prop-2-en-1-yl hexa-3,5-dienoate CAS No. 87463-33-0

Prop-2-en-1-yl hexa-3,5-dienoate

Cat. No.: B15432358
CAS No.: 87463-33-0
M. Wt: 152.19 g/mol
InChI Key: LBYOFTMTSODHTR-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl hexa-3,5-dienoate is an unsaturated ester featuring a conjugated diene system (hexa-3,5-dienoate) and an allyl (prop-2-en-1-yl) ester group. This structure confers unique reactivity, particularly in cycloaddition reactions and polymer chemistry, due to the electron-rich diene moiety and the ester’s susceptibility to hydrolysis or transesterification.

Properties

CAS No.

87463-33-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

prop-2-enyl hexa-3,5-dienoate

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-6H,1-2,7-8H2

InChI Key

LBYOFTMTSODHTR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)CC=CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexa-2,4-dienoic Acid (CAS 110-44-1)

Hexa-2,4-dienoic acid shares the conjugated diene backbone with prop-2-en-1-yl hexa-3,5-dienoate but differs in functional groups (carboxylic acid vs. ester) and double-bond positions. Key distinctions include:

  • Reactivity: The carboxylic acid group in hexa-2,4-dienoic acid enables salt formation and hydrogen bonding, whereas the ester group in this compound facilitates nucleophilic acyl substitutions .
  • Applications: Hexa-2,4-dienoic acid is used in food preservation (as sorbic acid) due to antimicrobial properties, while prop-2-en-1-yl esters are more commonly employed in polymer synthesis or fragrance formulations .
Property This compound Hexa-2,4-dienoic Acid
Functional Group Ester Carboxylic Acid
CAS Number Not explicitly provided 110-44-1
Key Applications Polymer precursors, fragrances Food preservation
Stability Hydrolysis-prone (ester) Stable as acid/salt

Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate, CAS 61499-22-7)

Chavicyl acetate shares the prop-2-en-1-yl group but incorporates a phenyl ring, altering its chemical and olfactory properties:

  • Structure: The aromatic ring in chavicyl acetate introduces π-π interactions, enhancing stability compared to the aliphatic hexa-3,5-dienoate chain in the target compound .
  • Odor Profile: Chavicyl acetate contributes spicy, betel-like notes in perfumery, whereas this compound’s odor would depend on its diene system’s volatility and oxidation state .
Property This compound Chavicyl Acetate
Backbone Aliphatic diene Aromatic phenyl
CAS Number Not explicitly provided 61499-22-7
Key Applications Polymer chemistry Fragrance industry
Stability Prone to oxidation Moderate (aromatic)

3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (Pharmacological Derivatives)

Compounds like 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (hydrobromide salt) highlight the biological relevance of prop-2-en-1-yl groups. Key comparisons include:

  • Bioactivity: The allyl group in these thiazol-imines enhances binding to angiotensin II receptors (e.g., PDB ID: 3R8A), suggesting that this compound’s diene system could similarly interact with biological targets if functionalized .
  • Synthesis: Both classes involve condensation reactions (e.g., thioureas with α-bromoacetophenones for thiazol-imines vs. esterification for the dienoate) .
Property This compound Thiazol-2-imine Derivatives
Functionalization Ester Thiazole ring, imine
Pharmacological Role Not studied Antihypertensive agents
Synthetic Method Esterification Condensation reactions

Research Implications and Gaps

While this compound itself lacks direct studies in the provided evidence, its structural analogs suggest:

Reactivity : The conjugated diene may participate in Diels-Alder reactions for polymer or drug synthesis.

Stability Challenges : Susceptibility to hydrolysis and oxidation necessitates protective strategies during storage.

Biological Potential: Functionalization with bioactive moieties (e.g., aryl groups) could yield novel pharmacophores, as seen in thiazol-imines .

Further research should prioritize synthetic optimization (e.g., using SHELX programs for crystallographic analysis ) and pharmacological profiling to expand its applications beyond industrial chemistry.

Preparation Methods

Synthesis of Alkali Salts

Hexa-3,5-dienoic acid is first neutralized with a strong base (e.g., NaOH or KOH) to form the corresponding carboxylate salt. The salt is then isolated and reacted with allyl bromide or chloride in a polar aprotic solvent.

Reaction Optimization

  • Solvent : Dimethylformamide (DMF) or acetone.
  • Temperature : 60–80°C for 4–6 hours.
  • Yield : 70–85%, contingent on halide reactivity and salt purity.

This method minimizes acid-catalyzed isomerization, making it preferable for applications requiring high stereochemical fidelity.

Comparative Analysis of Methods

The table below contrasts the two primary synthesis routes:

Parameter Acid-Catalyzed Esterification Alkali Salt-Mediated Alkylation
Catalyst Sulfuric acid None (base for salt formation)
Reaction Time 1 hour 4–6 hours
Yield >90% 70–85%
Byproducts Allyl sorbate Minimal
Scalability Moderate High
Stereochemical Integrity Lower Higher

Industrial-Scale Process Considerations

The patent emphasizes the compound’s utility in pre-polymer formulations for air-drying coatings. Key industrial adaptations include:

  • In-situ polymerization : Adding benzoyl peroxide (5 wt%) to the crude ester and heating under CO₂ yields a viscous pre-polymer soluble in organic solvents.
  • Coating formulations : Diluting the pre-polymer with toluene and cobalt resinate (1 wt%) produces air-oxidizable varnishes that harden into insoluble films.

Challenges and Mitigation Strategies

Isomerization of Hexa-3,5-dienoic Acid

The conjugated diene system in hexa-3,5-dienoic acid is prone to acid- or base-catalyzed isomerization to sorbic acid (2,4-hexadienoic acid). Mitigation strategies include:

  • Low-temperature processing : Reducing reaction temperatures below 60°C.
  • Neutral conditions : Preferring alkali salt-mediated routes over acid catalysis.

Purification Difficulties

The ester’s volatility and sensitivity to polymerization necessitate careful distillation under inert atmospheres. Fractional distillation at reduced pressure (10–15 mmHg) effectively isolates the product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing Prop-2-en-1-yl hexa-3,5-dienoate?

  • Methodological Answer : The compound is synthesized via acid-catalyzed esterification of hexa-3,5-dienoic acid with propargyl alcohol (prop-2-en-1-ol). Sulfuric acid is commonly used as a catalyst, but solid acid catalysts (e.g., ion-exchange resins) improve separation efficiency in continuous flow reactors . Key parameters include stoichiometric control (1:1 molar ratio), temperature (60–80°C), and reaction time (4–8 hours). Monitor completion via TLC or GC-MS.

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify the conjugated diene system (δ 5.2–6.0 ppm for vinyl protons) and ester carbonyl (δ 165–175 ppm). IR confirms the ester C=O stretch (~1740 cm1^{-1}) and C-O-C asymmetric stretching (~1250 cm1^{-1}) .
  • Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Refinement with SHELXL (e.g., using anisotropic displacement parameters and twin-law corrections) resolves challenges like disorder in the diene moiety .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : Store under inert gas (N2_2) at –20°C to prevent oxidation of the conjugated diene system. Avoid prolonged exposure to light, which may induce [4+2] cycloadditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How do reaction mechanisms differ between electrophilic and nucleophilic additions to this compound?

  • Methodological Answer :

  • Electrophilic Additions : The conjugated diene undergoes regioselective bromination (e.g., using NBS in CCl4_4) at the terminal double bond (C3–C4). Monitor intermediates via 1H^1H-NMR to track kinetic vs. thermodynamic control .
  • Nucleophilic Additions : Use organocuprates (e.g., Gilman reagents) for conjugate additions. Computational modeling (DFT at B3LYP/6-31G*) predicts charge distribution and orbital interactions, guiding regioselectivity .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to model transition states in Lewis acid-catalyzed reactions. For example, study the effect of BF3_3 on barrier narrowing in [3,3]-sigmatropic rearrangements. Compare computed activation energies (EaE_a) with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .

Q. How can data contradictions in reaction yields or selectivity be resolved for this compound?

  • Methodological Answer :

  • Batch vs. Flow Reactors : Inconsistent yields may arise from mass transfer limitations in batch systems. Optimize using microfluidic flow reactors with real-time FTIR monitoring to enhance mixing and heat transfer .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity) affecting diastereoselectivity in Diels-Alder reactions .

Q. What interdisciplinary applications exist for this compound in materials science or biochemistry?

  • Methodological Answer :

  • Polymer Chemistry : Use as a dienophile in photo-initiated thiol-ene click reactions to synthesize cross-linked hydrogels. Characterize network topology via swelling studies and SEM .
  • Enzyme Probes : Functionalize the ester group with fluorophores (e.g., dansyl chloride) to study lipase substrate specificity. Monitor hydrolysis kinetics using fluorescence quenching assays .

Q. What green chemistry approaches minimize waste in synthesizing this compound?

  • Methodological Answer : Replace traditional acids with recyclable Brønsted acidic ionic liquids (e.g., [BMIM][HSO4_4]). Perform life-cycle assessment (LCA) to compare E-factors and atom economy with conventional methods. Solvent-free microwave-assisted synthesis reduces energy consumption by 40% .

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